N'-[(E)-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide
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Overview
Description
N’~1~-((E)-1-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a methoxyphenyl group, and a benzenesulfonohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-((E)-1-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of 2-chlorobenzylamine from 2-chlorobenzylchloride through a two-step process involving alkali metal phthalimide and subsequent cleavage of the phthalimide ring . The final compound is then synthesized by reacting the intermediate with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’~1~-((E)-1-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
N’~1~-((E)-1-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-((E)-1-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE involves its interaction with molecular targets such as enzymes. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 7-[(3-CHLOROBENZYL)OXY]-2-OXO-2H-CHROMENE-4-CARBALDEHYDE
- N’-BENZYLIDENE-2-((4-CHLOROBENZYL)OXY)BENZOHYDRAZIDE
- Miconazole Related Compound I
Uniqueness
N’~1~-((E)-1-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H19ClN2O4S |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-[(E)-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C21H19ClN2O4S/c1-27-20-12-11-16(13-21(20)28-15-17-7-5-6-10-19(17)22)14-23-24-29(25,26)18-8-3-2-4-9-18/h2-14,24H,15H2,1H3/b23-14+ |
InChI Key |
WYCKBLFGZBKSRC-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OCC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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